Product packaging for Carteolol Hydrochloride(Cat. No.:CAS No. 51781-21-6)

Carteolol Hydrochloride

Cat. No.: B1668584
CAS No.: 51781-21-6
M. Wt: 328.83 g/mol
InChI Key: FYBXRCFPOTXTJF-UHFFFAOYSA-N
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Description

Overview of Carteolol (B1214276) Hydrochloride as a Pharmaceutical Compound

Carteolol hydrochloride is classified as a non-selective beta-adrenergic receptor blocker, or beta-blocker. patsnap.comyoutube.com This means it blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors, which are part of the sympathetic nervous system and are found in various tissues, including the heart, lungs, and eyes. patsnap.compatsnap.com The primary mechanism of action of this compound involves the blockade of these receptors, which inhibits the action of catecholamines like adrenaline and noradrenaline. patsnap.com

In the eye, this blockade leads to a decrease in the production of aqueous humor, the fluid that maintains intraocular pressure (IOP). patsnap.comdrugbank.com This reduction in aqueous humor production is the principal way this compound lowers elevated IOP, a major risk factor for glaucomatous visual field loss and optic nerve damage. drugbank.com Some evidence also suggests it may increase the outflow of aqueous humor. youtube.commims.com

A distinguishing feature of this compound is its intrinsic sympathomimetic activity (ISA). patsnap.comyoutube.com This means that while it blocks the effects of potent catecholamines, it also has a partial agonist effect, causing mild stimulation of the beta-receptors. nih.gov This property may help to minimize certain side effects, such as a significant slowing of the heart rate (bradycardia), compared to other beta-blockers without ISA. youtube.comnih.gov

The compound is a synthetic quinolinone derivative and is used systemically to treat conditions like hypertension and angina, and topically as an ophthalmic solution for open-angle glaucoma and ocular hypertension. youtube.comnih.gov

Historical Context of this compound Development and Clinical Approval

The development of beta-blockers as a therapeutic class began in the early 1960s and was a significant advancement in medicine. nih.gov Carteolol itself was patented in 1972 and received approval for medical use in 1980. wikipedia.org The initial clinical applications for beta-blockers were primarily in cardiovascular medicine for conditions such as angina pectoris, cardiac arrhythmias, and hypertension. nih.gov

This compound was first approved for clinical use in the late 1970s. patsnap.com In Japan, eye drops containing 1% or 2% this compound were approved for glaucoma and ocular hypertension in February 1984. pmda.go.jp The United States saw its first approval in 1988 for the treatment of open-angle glaucoma. nih.gov

Over the years, different formulations have been developed to improve efficacy and patient convenience. For instance, sustained-action formulations of this compound were approved in Japan in April 2007. pmda.go.jp More recently, fixed-dose combination therapies have been developed, such as a combination of this compound and latanoprost (B1674536), which was submitted for approval in Japan in 2015 and subsequently approved in 2016. pmda.go.jpotsuka.co.jp These combination products aim to improve treatment efficacy and patient adherence by simplifying the dosing regimen. otsuka.co.jp

Current Research Landscape and Future Directions for this compound

Current research on this compound is exploring its potential beyond its established role in lowering intraocular pressure. A significant area of investigation is its potential neuroprotective and antioxidant effects. smolecule.com

Detailed Research Findings:

Antioxidant Properties: Studies have shown that this compound can suppress the generation of reactive oxygen species (ROS) and protect cells from damage caused by ultraviolet (UV) radiation. nih.govopenophthalmologyjournal.com Specifically, research on cultured lens epithelial cells demonstrated that this compound protected these cells from UVB irradiation by inhibiting intracellular ROS production, suggesting a potential protective role against cataract formation. nih.govopenophthalmologyjournal.comopenophthalmologyjournal.com Another study found that this compound has hydroxyl radical scavenging abilities. shimane-u.ac.jparvojournals.org

Neuroprotection: Research suggests that carteolol may have neuroprotective effects on retinal cells. Studies in animal models have shown that it can protect the retina from damage induced by visible light. shimane-u.ac.jparvojournals.orgresearchgate.net This protective effect is thought to be mediated through multiple mechanisms, including the induction of endogenous antioxidant proteins and a decrease in intracellular ROS production, rather than direct radical scavenging. shimane-u.ac.jp However, not all studies have found a neuroprotective effect against oxidative stress in purified retinal ganglion cells. nih.gov

Combination Therapies and New Formulations: A significant part of current research focuses on developing new formulations and combination therapies to enhance efficacy and patient compliance. openpr.com A fixed-dose combination of this compound and latanoprost has been developed and approved, offering the benefits of two different mechanisms of action in a single product. pmda.go.jpotsuka.co.jp Research is also exploring novel drug delivery systems, such as transscleral sustained-release devices, to provide a more consistent and long-term delivery of the drug to the posterior segment of the eye. researchgate.net Another area of investigation is the use of magnesium hydroxide (B78521) nanoparticles to enhance the corneal permeability of carteolol. mdpi.com

Market Trends: The market for this compound is expected to see steady growth, driven by the increasing prevalence of glaucoma and other eye disorders, particularly in aging populations. openpr.com Future growth is likely to be influenced by innovation in drug formulations and delivery methods. openpr.com

Future research will likely continue to focus on the neuroprotective potential of this compound, the development of advanced drug delivery systems, and its efficacy in combination with other therapeutic agents for the management of complex ocular diseases. smolecule.comresearchgate.netchemimpex.com

Table of Chemical Properties

Property Value
IUPAC Name 5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride
Molecular Formula C₁₆H₂₅ClN₂O₃
Molecular Weight 328.83 g/mol
CAS Number 51781-21-6

| Log P (experimental) | 1.1 |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25ClN2O3 B1668584 Carteolol Hydrochloride CAS No. 51781-21-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBXRCFPOTXTJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51781-06-7 (Parent)
Record name Carteolol hydrochloride [USAN:USP:JAN]
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DSSTOX Substance ID

DTXSID4045478
Record name Carteolol hydrochloride
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Molecular Weight

328.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51781-21-6
Record name Carteolol hydrochloride
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Record name Carteolol hydrochloride [USAN:USP:JAN]
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Record name carteolol hydrochloride
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Record name 5-[3-[(tert-butyl)amino]-2-hydroxypropoxy]-3,4-dihydro-2-quinolone monohydrochloride
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Pharmacology and Molecular Mechanisms of Action of Carteolol Hydrochloride

Detailed Analysis of Beta-Adrenergic Receptor Antagonism by Carteolol (B1214276) Hydrochloride

Carteolol hydrochloride is a nonselective beta-adrenergic blocking agent. bausch.comnih.gov Its primary pharmacological action is the antagonism of beta-adrenergic receptors, which are integral components of the sympathetic nervous system and are found in various tissues throughout the body, including the heart, lungs, and eyes. patsnap.com By blocking these receptors, this compound inhibits the action of catecholamines such as adrenaline and noradrenaline, leading to a range of physiological responses. patsnap.com

Non-selectivity for Beta-1 and Beta-2 Adrenergic Receptors

This compound is characterized by its non-selective antagonism, meaning it blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors. bausch.compatsnap.com β1-receptors are predominantly located in the heart, where their stimulation leads to increased heart rate and contractility. patsnap.com In contrast, β2-receptors are found in the lungs, blood vessels, and other tissues, and their activation results in effects such as bronchodilation and vasodilation. patsnap.com The non-selective nature of this compound means that its effects are not limited to a specific tissue or organ system, which contributes to its therapeutic actions as well as its potential for systemic side effects. patsnap.com

Intrinsic Sympathomimetic Activity (ISA) and its Implications

A distinguishing feature of this compound is its possession of intrinsic sympathomimetic activity (ISA). bausch.comrxlist.comyoutube.com This means that while it blocks the effects of potent catecholamines, it can also partially activate beta-adrenergic receptors. patsnap.com This partial agonist activity is thought to provide a low level of receptor stimulation, which may help to maintain some basal sympathetic tone. youtube.com The clinical implication of ISA is a potential reduction in certain side effects commonly associated with beta-blockers that lack this property, such as significant bradycardia (slowing of the heart rate) and bronchoconstriction. patsnap.com By providing a mild stimulatory effect, carteolol's ISA may lead to a more favorable safety profile in certain patient populations. patsnap.com

Lack of Significant Membrane-Stabilizing Activity

This compound does not exhibit significant membrane-stabilizing activity (MSA). bausch.compediatriconcall.com Also known as local anesthetic activity, MSA is the ability of a drug to block sodium channels, which can affect nerve impulse conduction. youtube.com In the context of ophthalmic beta-blockers, significant MSA can be an undesirable side effect, potentially leading to corneal desensitization. nih.gov The lack of this property in this compound is considered a favorable characteristic for an ophthalmic medication. bausch.com

Elucidation of Intraocular Pressure Lowering Mechanisms

The primary therapeutic use of this compound in ophthalmology is for the reduction of elevated intraocular pressure (IOP) in conditions such as open-angle glaucoma and ocular hypertension. bausch.compatsnap.com The exact mechanism by which beta-blockers lower IOP has not been definitively demonstrated, but it is primarily attributed to a reduction in the production of aqueous humor. bausch.comrxlist.com

Reduction of Aqueous Humor Production via Ciliary Body Beta-Adrenoceptor Blockade

The principal mechanism for the ocular hypotensive effect of this compound is the reduction of aqueous humor production. patsnap.comglobalrx.com Aqueous humor is a clear fluid that fills the front part of the eye and is responsible for maintaining IOP. eyerounds.org This fluid is produced by the ciliary body, a structure that contains beta-adrenergic receptors. patsnap.com By blocking these receptors in the ciliary body, this compound decreases the rate of aqueous humor secretion, which in turn leads to a reduction in intraocular pressure. patsnap.compatsnap.com Studies have shown that carteolol can reduce aqueous humor formation by approximately 20.4%. taylorandfrancis.com

Potential Influence on Aqueous Humor Outflow

While the primary mechanism of IOP reduction is the suppression of aqueous humor production, there is some suggestion that this compound may also have a minor influence on aqueous humor outflow. youtube.com The aqueous humor drains from the eye through the trabecular meshwork and the uveoscleral pathway. eyerounds.org Some research indicates that beta-blockers may have some effect on facilitating the outflow of aqueous humor, although this is not considered its main mode of action. youtube.comeyerounds.org

Comparative Effects of Ophthalmic Beta-Blockers on Aqueous Humor Flow

Beta-Blocker Reduction in Aqueous Humor Flow
Timolol (B1209231) 39%
Betaxolol (B1666914) 23.8%
Carteolol 20.42%

Data from a comparative study on patients with ocular hypertension. nih.gov

Pharmacological Properties of this compound

Property Description
Receptor Selectivity Non-selective (blocks both β1 and β2 receptors) bausch.compatsnap.com
Intrinsic Sympathomimetic Activity (ISA) Present bausch.comrxlist.comyoutube.com
Membrane-Stabilizing Activity (MSA) Not significant bausch.compediatriconcall.com
Primary Mechanism of IOP Reduction Reduction of aqueous humor production patsnap.comglobalrx.com

Investigation of Cardiovascular Mechanisms

This compound, a non-selective beta-adrenergic receptor blocker, exerts significant effects on the cardiovascular system. Its mechanisms of action involve direct impacts on heart rate and cardiac output, as well as complex interactions within the vasculature that contribute to blood pressure regulation.

As a beta-adrenoceptor antagonist, this compound generally reduces cardiac output, a common characteristic of this drug class. rxlist.com The blockade of beta-1 adrenergic receptors in the heart leads to a decrease in heart rate (negative chronotropic effect). However, carteolol possesses intrinsic sympathomimetic activity (ISA), which means it can partially activate beta-receptors while also blocking them. patsnap.com This property may result in a less pronounced reduction in heart rate, particularly at rest, compared to beta-blockers lacking ISA. patsnap.com

Clinical studies have demonstrated these effects. For instance, one study noted that resting and standing heart rates were not significantly influenced by various doses of carteolol. nih.gov However, a clear dose-response relationship was observed for exercise-induced heart rate, with a maximal reduction of about 20%. nih.gov A comparative study against timolol, a beta-blocker without ISA, provided further insight. While both drugs decreased mean pulse rate during the day, timolol was associated with a significantly lower mean heart rate during the nighttime and a higher incidence of nocturnal bradycardia (heart rate < 60 bpm). nih.gov

Table 1: Comparative Effects of Carteolol vs. Timolol on Nighttime Heart Rate nih.gov
Parameter (Midnight to 4 AM)Carteolol GroupTimolol GroupP-value
Change in Pulse Rate from BaselineSignificantly above baselineSignificantly below baseline&lt;0.001
Incidence of Bradycardia (&lt;60 bpm)4.5%18.4%-

This compound is an effective agent for lowering blood pressure in individuals with hypertension. nih.gov Its antihypertensive effect is achieved through its beta-blocking activity, which reduces cardiac output. While the resting blood pressure may remain unchanged, the rise in systolic blood pressure during exercise is significantly lowered. nih.gov

Clinical investigations have confirmed its efficacy. In studies on patients with essential hypertension, carteolol produced a significant reduction in elevated blood pressure. nih.gov Its effectiveness was found to be significantly greater than that of previously prescribed diuretics and was demonstrated in a higher number of patients compared to pindolol (B1678383), another beta-blocker with ISA. nih.gov In a year-long study involving patients with left ventricular hypertrophy, carteolol treatment reduced mean arterial blood pressure from 120 +/- 2 mm Hg to 100 +/- 2 mm Hg.

Table 2: Antihypertensive Efficacy of Carteolol in Clinical Studies nih.gov
ComparisonFindingSignificance
Carteolol vs. PlaceboCarteolol demonstrated a satisfactory antihypertensive effect.p &lt; 0.001
Carteolol vs. DiureticsCarteolol showed a significantly greater reduction in blood pressure.p &lt; 0.05 and p &lt; 0.001
Carteolol vs. PindololA significantly higher number of patients responded to carteolol.p &lt; 0.05

Exploration of Other Receptor Interactions and Biological Activities

Beyond its primary beta-blocking function, this compound interacts with other receptor systems and exhibits additional biological activities that contribute to its pharmacological profile.

Research has revealed that this compound also acts as an antagonist at serotonin (B10506) 5-HT1A and 5-HT1B receptors. wikipedia.org A study using radioligand binding methods found that carteolol was an active inhibitor of the binding of specific ligands to both 5-HT1A and 5-HT1B recognition sites in brain tissue. nih.gov This anti-serotonergic activity at these specific receptor subtypes distinguishes it from some other beta-blockers, such as atenolol, which is devoid of activity at these sites. nih.gov This interaction with the serotonin system may contribute to some of its pharmacological effects beyond its cardiovascular actions. nih.gov

The vascular effects of carteolol are complex and involve both endothelium-dependent and independent mechanisms. While some studies have shown that carteolol does not directly cause endothelium-dependent relaxations in certain arteries, it has been demonstrated to facilitate the release of endothelium-derived relaxing factors. nih.govresearchgate.net For instance, it can augment the basal release of vasodilator prostaglandins (B1171923) and enhance vasodilation induced by alpha-2 adrenergic agonists. nih.govnih.gov This enhancement is thought to be mediated by the release of endothelium-derived nitric oxide. nih.gov

This compound has demonstrated notable antioxidant properties in various experimental models. nih.gov This activity is linked to its ability to protect cells from oxidative stress-induced damage. Studies have shown that carteolol can protect cultured lens epithelial cells from damage caused by ultraviolet B (UVB) irradiation by inhibiting the intracellular production of reactive oxygen species (ROS). nih.govnih.gov This suggests a potential protective role against cataract formation. nih.gov

Furthermore, in vivo studies have indicated that carteolol can protect the retina from visible light-induced damage. nih.gov This protection was associated with a reduction in ROS production and an upregulation of antioxidant enzymes like thioredoxin 1 and glutathione (B108866) peroxidase 1. nih.gov The antioxidant properties of carteolol appear to be cell-type specific, with effects observed in corneal, retinal, and lens epithelial cells. nih.gov

Table 3: Cellular Protective Effects of this compound nih.govnih.gov
Cell TypeStress InducerProtective Mechanism
Cultured Lens Epithelial Cells (LECs)Ultraviolet B (UVB) IrradiationInhibition of intracellular reactive oxygen species (ROS) production.

Preclinical and Clinical Studies on Carteolol Hydrochloride

Ophthalmic Research Applications

Carteolol (B1214276) hydrochloride is a non-selective beta-adrenergic blocking agent utilized in ophthalmic solutions to manage elevated intraocular pressure (IOP). drugs.compatsnap.com Its mechanism of action involves blocking beta-adrenergic receptors in the ciliary body of the eye, which leads to a reduction in the production of aqueous humor, the fluid that maintains eye pressure. patsnap.com This reduction in fluid production results in lower IOP, which is a critical factor in the management of open-angle glaucoma and ocular hypertension. patsnap.com

Carteolol hydrochloride ophthalmic solution has demonstrated effectiveness in lowering intraocular pressure in individuals with chronic open-angle glaucoma and ocular hypertension. rxlist.comdrugs.com It can be used as a standalone therapy or in conjunction with other medications that also lower intraocular pressure. rxlist.comdrugs.com

Clinical trials have established the efficacy of this compound in reducing both normal and elevated intraocular pressure (IOP). drugs.com In controlled domestic clinical studies lasting from 1.5 to 3 months, topical administration of this compound 1% twice daily resulted in a median IOP reduction of 22% to 25%. rxlist.combausch.com The precise mechanism by which beta-blockers achieve this ocular hypotensive effect has not been definitively established. rxlist.comdrugs.com

A prospective investigation into switching patients from a concomitant therapy of latanoprost (B1674536) and this compound to a fixed combination of the two showed no significant difference in IOP control. The mean IOP was 15.0±2.6 mmHg at baseline and remained stable at 15.1±2.4 mmHg and 15.0±2.4 mmHg at 1 and 3 months after the switch, respectively. nih.gov

Efficacy of this compound in Intraocular Pressure Reduction
Study TypeDurationDosageMedian IOP ReductionReference
Controlled Clinical Trials1.5 to 3 months1% solution, twice daily22% to 25% rxlist.combausch.com
Prospective Study (Switch from concomitant therapy)3 monthsFixed combination with latanoprostNo significant change from baseline (15.0±2.6 mmHg) nih.gov

This compound has been compared to other ocular beta-blockers in various studies. It has shown similar efficacy in lowering IOP to agents like timolol (B1209231), betaxolol (B1666914), and metipranolol (B1676499). nih.govresearchgate.net

In a 3-month, randomized, double-masked, multicenter trial involving 176 patients with ocular hypertension or primary open-angle glaucoma, carteolol 1% was compared to timolol maleate (B1232345) 0.5%. nih.gov After 12 weeks, carteolol 1% reduced the mean intraocular pressure from 25.0 ± 0.3 to 19.5 ± 0.3 mm Hg, while timolol maleate 0.5% reduced it from 25.2 ± 0.3 to 19.6 ± 0.3 mm Hg. nih.gov The difference in the mean trough IOP between the two treatments was not statistically significant. nih.gov

Another comparative study evaluated the long-term efficacy of timolol, betaxolol, and carteolol in newly diagnosed open-angle glaucoma patients. nih.gov All three drugs significantly lowered IOP from untreated levels. nih.gov In a comparison of various topical beta-blockers, timolol and levobunolol (B1674948) were noted as being highly effective in lowering IOP, with levobunolol offering the potential for once-daily dosing. nih.gov Carteolol and metipranolol are also effective when used twice daily. nih.gov Generally, timolol maleate, levobunolol, metipranolol, and carteolol demonstrate comparable effectiveness in reducing intraocular pressure. nih.gov

Comparative Efficacy of this compound with Other Beta-Blockers
DrugDosageMean IOP Reduction (from baseline)Study DurationReference
This compound1%5.5 mm Hg (from 25.0 mm Hg)12 weeks nih.gov
Timolol Maleate0.5%5.6 mm Hg (from 25.2 mm Hg)12 weeks nih.gov

Long-term studies have demonstrated that treatment with carteolol has similar efficacy to timolol and betaxolol in reducing IOP and maintaining the visual fields in patients with newly diagnosed primary open-angle glaucoma (POAG). nih.govresearchgate.net

A 7-year prospective, randomized, open, comparative study of timolol, betaxolol, and carteolol was conducted on 153 patients with newly diagnosed open-angle glaucoma. nih.gov The study found that after 7 years, 34% of the eyes started on carteolol were still being managed with this medication alone. nih.gov Throughout the follow-up period, the visual fields of patients in all treatment groups remained stable, with no statistically significant improvement or deterioration. nih.gov However, some patients (six using carteolol and five using betaxolol) were withdrawn from the study due to continued visual field loss despite a reduction in IOP. nih.gov

Research has indicated that topical this compound can have a positive impact on ocular blood flow. One study investigated the effect of 2% this compound on ocular blood flow dynamics in ten healthy volunteers. researchgate.netnih.gov The results showed a significant increase in the blood flow velocity of the ophthalmic artery and the blood flow volume of the peripapillary retina in the carteolol-treated eyes compared to the control group. researchgate.netnih.gov These findings suggest that topical this compound increases blood flow in the intraorbital microcirculation. researchgate.netnih.gov

Another study involving 15 normal subjects looked at the effect of topical carteolol 1% on retinal circulation. nih.gov While there was a significant decrease in intraocular pressure in the carteolol-treated eye, no significant changes were observed in vessel diameter, maximum erythrocyte velocity, or volumetric blood flow rate in the retinal veins. nih.gov

A study comparing the effects of four different beta-blockers on ocular blood flow in patients with primary open-angle glaucoma found that carteolol caused a significant decrease in the resistive index in the central retinal artery. yu.ac.kr In contrast, betaxolol decreased the resistive index in both the central retinal and temporal posterior ciliary arteries, while timolol showed a significant increase in the resistive index of the temporal posterior ciliary artery. yu.ac.kr Levobunolol showed no change in any artery. yu.ac.kr These findings suggest that betaxolol may have a greater vasodilator effect than carteolol. yu.ac.kr

Studies have generally shown that this compound has no significant effects on corneal sensitivity or tear secretion. rxlist.combausch.com A placebo-controlled, randomized, double-masked trial found that 2% carteolol did not decrease corneal sensitivity, showing no significant difference from the placebo group. nih.gov In contrast, 0.6% metipranolol was found to decrease corneal sensitivity for up to 15 minutes. nih.gov

In a prospective study, switching patients from a concomitant therapy of latanoprost and this compound to a fixed combination resulted in a significant decrease in corneal epithelial defects and a significant increase in tear film break-up time (TBUT), indicating an improvement in tear film stability. nih.gov

Compound Names

Research on Corneal Health and Toxicity

This compound, a non-selective β-adrenoceptor antagonist, is primarily used in ophthalmic solutions to treat conditions like glaucoma. nih.govfrontiersin.org However, its potential effects on corneal health have been a subject of scientific investigation, focusing on its cytotoxicity and the underlying mechanisms of cellular damage.

Research has demonstrated that this compound exhibits both time- and dose-dependent cytotoxicity on corneal endothelial cells. In-vitro studies using human corneal endothelial cells (HCECs) have shown that carteolol concentrations ranging from 0.015625% to 2% lead to morphological abnormalities, decreased cell viability, and increased plasma membrane permeability over exposure times of 2 to 28 hours. nih.govfrontiersin.org

Specifically, higher concentrations (0.5%–2%) induced a rapid decline in cell viability within 2 to 8 hours. nih.govfrontiersin.org In contrast, lower concentrations (0.015625%–0.25%) resulted in a slower decrease in cell viability. nih.govfrontiersin.org Morphological changes observed in HCECs exposed to carteolol included cell shrinkage and vacuolization. nih.gov These findings suggest that the cytotoxic effects of carteolol on corneal endothelial cells are directly related to the concentration and duration of exposure. frontiersin.org Studies on human corneal epithelial cells (HCEP) also showed that carteolol at concentrations above 0.03125% induced time- and dose-dependent growth retardation and a decline in viability. nih.govlatrobe.edu.au

Table 1: Time- and Dose-Dependent Effects of Carteolol on Corneal Endothelial Cell Viability
Carteolol ConcentrationObserved Effect on Cell ViabilityTimeframe for EffectReference
0.5% – 2%Sharp decrease in viability2, 4, and 8 hours nih.govfrontiersin.org
0.015625% – 0.25%Slow decrease in viabilityExtended exposure nih.govfrontiersin.org
0.00390625% – 0.0078125%No significant change in viabilityNot specified nih.govfrontiersin.org

The cellular damage induced by this compound involves distinct mechanisms depending on the concentration. At lower doses (0.015625%–0.25%), carteolol has been shown to induce apoptosis, or programmed cell death, in human corneal endothelial cells. nih.govfrontiersin.org This apoptotic process is characterized by chromatin condensation, DNA laddering patterns, and the formation of apoptotic bodies. nih.gov The mechanism involves the activation of a caspase-dependent and mitochondrial-dependent pathway. nih.gov Key events include the activation of caspases-2, -3, -8, and -9, disruption of the mitochondrial membrane potential (ΔΨm), and the release of cytochrome c (Cyt.c) and apoptosis-inducing factor (AIF) into the cytoplasm. nih.gov This process is also regulated by the Bcl-2 family of proteins, with a noted downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL and an upregulation of pro-apoptotic proteins Bax and Bad. nih.govnih.govlatrobe.edu.au

In contrast, high-dose carteolol (0.5%–2%) treatment induces necroptosis, a form of programmed necrosis. nih.gov This is characterized by an uneven distribution of chromatin and dispersed DNA degradation. nih.gov The signaling pathway for necroptosis involves the increased expression of RIPK1, RIPK3, MLKL, and pMLKL proteins. nih.gov Furthermore, studies have indicated that preservatives like benzalkonium chloride (BAC) in carteolol formulations can induce oxidative stress, evidenced by enhanced production of reactive oxygen species (ROS) and mitochondrial injury, which contributes to the apoptotic process in conjunctival cells. arvojournals.org

In vivo studies using a feline cornea model have corroborated the cytotoxic effects observed in vitro. Treatment with a 2% clinical dose of carteolol resulted in a time-dependent reduction in corneal endothelial cell density (ECD). nih.govresearchgate.net This decrease in cell density was accompanied by an increase in the average size of the remaining endothelial cells, a phenomenon indicative of cellular stress. nih.govresearchgate.net

Morphological changes observed through electron microscopy revealed that carteolol treatment caused corneal endothelial cells to shrink and led to mitochondrial swelling and cytoplasmic vacuolation. nih.gov The cell structure appeared disordered, with a decrease in microvilli on the cell surface. nih.gov Additionally, the tight junctions between endothelial cells were disrupted, and many cells were observed to shed from the corneal layer. nih.gov These ultrastructural changes demonstrate a significant negative impact of carteolol on the integrity and morphology of the corneal endothelium. nih.gov

Systemic Research Applications

Beyond its ophthalmic use, this compound has been investigated for its systemic effects, particularly in the management of cardiovascular conditions.

This compound has been the subject of several clinical studies for the treatment of essential hypertension. nih.govresearchgate.net As a beta-receptor blocker, it has demonstrated a significant capacity to reduce elevated blood pressure. nih.gov In a comparative study, carteolol was found to be effective in lowering blood pressure, similar to the beta-blocker pindolol (B1678383). However, the antihypertensive effect of carteolol was observed in a significantly higher number of patients. nih.gov

Another controlled clinical study compared carteolol with diuretics and found that carteolol showed a significantly greater effect in reducing blood pressure. nih.gov Its efficacy was also established in comparison to a placebo. nih.gov Interestingly, research into its mechanism suggests that the hypotensive effect of carteolol is not linked to an inhibition of the renin-aldosterone system. nih.gov

Table 2: Comparative Efficacy of Carteolol in Hypertension Studies
Comparison DrugStudy FindingStatistical SignificanceReference
PindololCarteolol showed an antihypertensive effect in a significantly higher number of patients.p < 0.05 nih.gov
DiureticsCarteolol demonstrated a significantly greater effect in reducing blood pressure.p < 0.05 and p < 0.001 nih.gov
PlaceboCarteolol established a clear antihypertensive effect.p < 0.001 nih.gov

The therapeutic potential of this compound has also been explored in the context of cardiac arrhythmias and angina pectoris. A summary of 13 investigations involving 378 patients with various cardiac rhythm irregularities found carteolol to be markedly effective against sinus tachycardia. nih.gov It produced significant reductions in heart rate, particularly in patients with initial rates over 100 beats per minute, while not affecting normal heart rates. nih.gov The compound was also effective in improving ventricular extrasystoles (63.4% efficacy) and supraventricular extrasystoles (80% efficacy). nih.gov A double-blind trial suggested that carteolol was superior to propranolol (B1214883) in treating extrasystoles after a three-week period. nih.gov

In the treatment of angina pectoris, a controlled, double-blind trial compared carteolol with pindolol. nih.gov The results were generally assessed as "good" or "very good" for both treatments. nih.gov Carteolol led to a decrease in the average weekly incidence of anginal attacks and produced a definite decrease in ST segment depression during exercise. nih.gov While there was no statistically significant difference between the two treatment groups, 70% of patients receiving carteolol rated the therapeutic result as "good" or "very good," compared to 55% in the pindolol group. nih.gov

Research on Myocardial Infarction

This compound has been investigated for its potential cardioprotective effects, particularly concerning myocardial ischemia and infarction. Research in this area spans both preclinical animal models and clinical trials in human subjects.

In a preclinical setting, the protective effects of carteolol were assessed on pig hearts subjected to ischemia and reperfusion. One study demonstrated that pre-ischemia treatment with carteolol provided protection against cellular injury during an ischemic event and accelerated the repletion of adenosine (B11128) triphosphate (ATP) during the subsequent reperfusion period. This favorable outcome was linked to its protective effect during the ischemic phase itself.

Clinical research has explored carteolol's efficacy in patients with stable ischemic heart disease. A double-blind, placebo-controlled study involving 20 patients with chronic stable angina investigated the effects of carteolol on silent and exercise-induced myocardial ischemia. The results indicated that carteolol significantly reduced the frequency and duration of silent myocardial ischemic episodes. nih.gov It also ameliorated exercise-induced ischemia by decreasing the rate-pressure product at rest and during exercise, which suggests a reduction in cardiac oxygen demand. nih.gov These findings point to carteolol's potential to lessen the total myocardial ischemic burden in patients during daily activities and physical stress. nih.gov

The broader class of beta-blockers, to which carteolol belongs, has been a cornerstone of secondary prevention after myocardial infarction for decades, based on trials from the 1980s that showed improved outcomes. nih.gov However, the role of beta-blockers is continually re-evaluated as other modern treatments emerge. nih.govjacc.org

Table 1: Summary of Key Findings in Carteolol Myocardial Ischemia Studies
Study TypeSubjectKey FindingsReference
PreclinicalPig heartsPre-ischemia treatment protected against cellular injury and accelerated ATP repletion during reperfusion. nih.gov
Clinical TrialPatients with chronic stable anginaSignificantly reduced frequency and duration of silent myocardial ischemic episodes; decreased cardiac oxygen demand. nih.gov

Studies in Cardiac Neurosis and Congenital Tetralogy of Fallot

While direct research on this compound for cardiac neurosis is limited in the available literature, the therapeutic action of beta-blockers, in general, has been explored for this condition. Cardiac neurosis involves symptoms of the circulatory system linked to autonomic dysfunction, often accompanied by mental symptoms like anxiety. nih.gov Studies on the beta-blocker propranolol have shown it to be effective in improving cardiac symptoms such as palpitation, dyspnea, and chest pain, and in reducing heart rate in patients with cardiac neurosis. koreamed.org This suggests a potential class effect for beta-blockers in managing the somatic manifestations of anxiety-related cardiac conditions.

In the context of congenital heart defects, carteolol has been used in patients with Tetralogy of Fallot, a condition characterized by four distinct heart abnormalities that lead to insufficient oxygen in the blood. clevelandclinic.org Beta-blockers may be used in these patients to prevent hypercyanotic spells (or "tet spells"), which are episodes of severe cyanosis. medscape.comnih.gov A study examining hypoglycemic attacks in infants with Tetralogy of Fallot found that among the patients using beta-blockers to prevent anoxia, all were using carteolol. jst.go.jp The research highlighted that hypoglycemia was observed in 7.5% of these patients, often triggered by poor oral intake due to common illnesses. jst.go.jp This indicates that while carteolol is utilized in this specific pediatric population, careful monitoring is essential.

Effects on Lipid Profiles

The systemic absorption of topically applied beta-blockers can lead to metabolic effects, including alterations in plasma lipid profiles. Generally, older beta-blockers have been associated with slight increases in triglycerides and decreases in high-density lipoprotein (HDL) cholesterol, often referred to as "good" cholesterol. mayoclinic.orgaugustahealth.com

A prospective, randomized crossover study was specifically designed to compare the effects of two topical nonselective beta-adrenergic antagonists, carteolol and timolol, on plasma lipids in 58 healthy, normolipidemic men. nih.gov The study found that while both drugs had similar efficacy in lowering intraocular pressure, they produced different decrements in HDL cholesterol levels. nih.gov

After an eight-week treatment period, carteolol was associated with a 3.3% decrease in HDL cholesterol levels. In comparison, timolol treatment resulted in a more pronounced 8.0% decrease in HDL cholesterol. nih.gov Consequently, the ratio of total cholesterol to HDL cholesterol increased by 4.0% with carteolol, compared to a 10.0% increase with timolol. nih.gov No significant differential effects were noted on other measured lipids, including total cholesterol, low-density lipoprotein (LDL) cholesterol, triglycerides, or apolipoproteins A-I and B-100. nih.gov This suggests that while ocular nonselective beta-blocker therapy can produce clinically relevant changes in HDL levels, carteolol may have a less pronounced effect than timolol. nih.gov

Table 2: Comparative Effects of Ocular Carteolol and Timolol on Lipid Profiles
ParameterCarteolol 1.0%Timolol 0.5%Reference
Change in HDL Cholesterol-3.3%-8.0% nih.gov
Change in Total Cholesterol to HDL Ratio+4.0%+10.0% nih.gov

Combination Therapies and Adjunctive Treatments

Co-administration with Prostaglandin (B15479496) Analogs (e.g., Latanoprost, Travoprost)

To achieve target intraocular pressure (IOP) in glaucoma management, combination therapy is often necessary. The co-administration of carteolol with prostaglandin analogs like latanoprost and travoprost (B1681362) has been shown to be more effective at lowering IOP than monotherapy with either agent alone. nih.govtandfonline.com This synergistic effect has led to the development of fixed-combination ophthalmic solutions to improve patient adherence and convenience. nih.govaao.org

Two phase 3 multicenter, randomized, parallel-group studies evaluated the efficacy of a fixed-dose combination of carteolol/latanoprost (OPC-1085EL). nih.gov

Study 1: Compared the fixed combination to latanoprost monotherapy. The mean IOP reduction from baseline was significantly greater in the fixed-combination group (2.9 mmHg) than in the latanoprost group (1.6 mmHg). aao.orgnih.gov

Study 2: Compared the fixed combination to carteolol monotherapy. The mean IOP reduction was 3.5 mmHg for the fixed combination, significantly better than the 1.6 mmHg reduction seen with carteolol alone. aao.orgnih.gov

Further studies have compared the carteolol/latanoprost fixed combination (LCFC) with the timolol/latanoprost fixed combination (LTFC). A prospective, randomized, crossover study found that the 24-hour IOP-lowering efficacy of LCFC was similar to that of LTFC. nih.govarvojournals.org However, the study noted that LCFC had less of an effect on the cardiovascular system, particularly on nighttime pulse rate, compared to LTFC. nih.govarvojournals.org

The combination of carteolol with travoprost has also been found to be effective. A study comparing carteolol/travoprost combination therapy to carteolol monotherapy in patients with open-angle glaucoma showed a higher total efficacy rate for the combination group. After three months, the combination therapy resulted in better visual acuity, lower IOP, and improved ocular hemodynamics. bbwpublisher.comresearchgate.net

Table 3: IOP Reduction in Carteolol/Latanoprost Fixed Combination (FC) vs. Monotherapy
ComparisonMean IOP Reduction (FC Group)Mean IOP Reduction (Monotherapy Group)Reference
Carteolol/Latanoprost FC vs. Latanoprost2.9 mmHg1.6 mmHg aao.orgnih.gov
Carteolol/Latanoprost FC vs. Carteolol3.5 mmHg1.6 mmHg aao.orgnih.gov

Combination with Miotics in Angle-Closure Glaucoma

In the management of angle-closure glaucoma, the primary goal is to reopen the filtration angle. This is achieved by constricting the pupil (miosis), which pulls the peripheral iris away from the trabecular meshwork. medscape.com Carteolol, like other beta-blockers, has little to no effect on pupil size. Therefore, when used to reduce the high intraocular pressure characteristic of angle-closure glaucoma, it must be administered in conjunction with a miotic agent, such as pilocarpine (B147212). droracle.ai

The beta-blocker works to suppress aqueous humor production, thus lowering pressure, while the miotic physically opens the drainage angle. Studies on a fixed combination of carteolol 2% and pilocarpine 2% have demonstrated its efficacy and safety, proving to be as effective as a timolol-pilocarpine combination for treating primary open-angle glaucoma and ocular hypertension. nih.gov This combination provides a dual mechanism of action that is essential for managing angle-closure glaucoma effectively. researchgate.net

Interactions with Catecholamine-Depleting Drugs (e.g., Reserpine)

A significant pharmacological interaction can occur when carteolol is co-administered with catecholamine-depleting drugs, such as reserpine. These drugs decrease the amount of catecholamines (like norepinephrine) in sympathetic nerve terminals. Beta-blockers, including carteolol, exert their effects by antagonizing catecholamines at adrenergic neuron sites. drugs.com

When these two classes of drugs are used together, the effects of the beta-blocker can be potentiated. drugs.com This additive effect arises from an excessive reduction of sympathetic activity, which can increase the risk of adverse events such as hypotension (low blood pressure), orthostatic hypotension (a drop in blood pressure upon standing), and marked bradycardia (a very slow heart rate). drugs.comdrugs.com Therefore, close monitoring of patients is recommended when carteolol is prescribed in combination with a catecholamine-depleting agent. drugs.com

Interactions with Calcium Channel Blockers (e.g., Verapamil (B1683045), Diltiazem)

The concomitant use of this compound with calcium channel blockers such as verapamil and diltiazem (B1670644) warrants caution due to the potential for additive pharmacodynamic effects. Both beta-blockers and non-dihydropyridine calcium channel blockers can depress myocardial contractility and atrioventricular (AV) conduction. drugs.com When used together, these effects can be potentiated, leading to clinically significant cardiovascular events.

Clinical observations and case reports have highlighted the risks associated with this combination. Additive reductions in heart rate, cardiac conduction, and cardiac contractility may occur. drugs.com In some instances, this can lead to severe hypotension, congestive heart failure, and exacerbation of angina. drugs.com There have also been reports of ventricular asystole, sinus arrest, and heart block. drugs.com

One case report detailed a patient receiving carteolol for hypertension who developed cardiogenic shock and severe sinus bradycardia (heart rate of 30 beats per minute) three days after the introduction of a slow-release diltiazem preparation. nih.gov Another case described a fatal outcome in a patient on sotalol (B1662669) (another beta-blocker) twelve hours after adding slow-release diltiazem, resulting in cardiogenic shock and extreme bradycardia. nih.gov These cases underscore the potential for severe adverse interactions.

Diltiazem and verapamil are also known inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme system, which can affect the metabolism of concurrently administered drugs. patientcareonline.comnih.gov This pharmacokinetic interaction can potentially increase the plasma concentrations of drugs metabolized by this pathway, although specific data on carteolol's metabolism via this route is not extensively detailed in the provided context.

Table 1: Potential Pharmacodynamic Interactions of this compound with Non-Dihydropyridine Calcium Channel Blockers

Parameter Effect of Carteolol HCl (Beta-Blocker) Effect of Verapamil/Diltiazem (CCB) Combined Effect
Heart Rate Decrease Decrease Additive bradycardia drugs.comnih.gov
AV Conduction Slows conduction Slows conduction Increased risk of AV block drugs.com
Myocardial Contractility Decrease (Negative inotropy) Decrease (Negative inotropy) Potentiated negative inotropic effect drugs.com

| Blood Pressure | Decrease | Decrease | Additive hypotension drugs.com |

Interactions with Antidepressants affecting Serotonin (B10506) Levels (SSRIs, SNRIs)

The interaction between this compound and antidepressants that affect serotonin levels, such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), is primarily pharmacodynamic. Many psychotherapeutic agents, including these classes of antidepressants, can exhibit hypotensive effects. drugs.com Co-administration with antihypertensive agents like beta-blockers may result in additive effects on blood pressure and an increased risk of orthostatic hypotension. drugs.com

Furthermore, some SSRIs, such as fluoxetine (B1211875) and paroxetine, are known inhibitors of the cytochrome P450 enzyme system, particularly CYP2D6. bpac.org.nzbpac.org.nz This can inhibit the metabolism of beta-blockers that are substrates for this enzyme, potentially leading to unexpectedly low blood pressure and heart rate. brainsway.com While carteolol's specific metabolic pathway is not fully elucidated in the provided results, the potential for such an interaction exists for beta-blockers as a class.

A rare but serious condition known as serotonin syndrome can occur when multiple serotonergic agents are used concurrently. brainsway.com This is characterized by a toxic buildup of serotonin in the body. brainsway.com While this is more commonly associated with combinations of different classes of antidepressants or with drugs like triptans, a study examining the anti-serotonergic activity of carteolol found it to be an active inhibitor of binding to 5-HT1A and 5-HT1B recognition sites. nih.gov This suggests a complex interaction with the serotonin system, although the clinical implications regarding serotonin syndrome when combined with SSRIs or SNRIs are not definitively established. nih.gov

Table 2: Summary of Potential Interactions between this compound and SSRIs/SNRIs

Interaction Type Mechanism Potential Clinical Outcome
Pharmacodynamic Additive hypotensive effects of both drug classes. drugs.com Increased risk of hypotension and orthostatic hypotension. drugs.com
Pharmacokinetic Inhibition of beta-blocker metabolism by certain SSRIs (e.g., fluoxetine, paroxetine). bpac.org.nzbrainsway.com Potentially increased beta-blocker plasma concentrations, leading to enhanced effects (e.g., bradycardia, hypotension). brainsway.com

| Serotonergic | Carteolol shows activity at certain serotonin receptor subtypes. nih.gov | The direct impact on the risk of serotonin syndrome when combined with SSRIs/SNRIs is not clearly defined. |

Synergistic and Additive Effects with Other Beta-Blockers

The co-administration of this compound with other beta-adrenergic blocking agents, whether administered orally or ophthalmically, can lead to additive effects. rxlist.compediatriconcall.com This is because both agents will contribute to the systemic beta-blockade. The potential for these additive effects necessitates cautious use and close observation of the patient. rxlist.compediatriconcall.com

Systemic absorption of ophthalmic carteolol can produce clinically significant effects. drugs.com When combined with an oral beta-blocker, the total systemic beta-adrenergic blockade is increased. This can potentiate the effects on both blood pressure and heart rate, leading to an increased risk of hypotension and/or marked bradycardia. rxlist.compediatriconcall.com These effects may, in turn, lead to symptoms such as vertigo, syncope, or postural hypotension. rxlist.compediatriconcall.com

The principle of additive effects applies to both the therapeutic actions and potential side effects of beta-blockers. For instance, the desired reduction in intraocular pressure from ophthalmic carteolol may be accompanied by an enhanced systemic effect on cardiovascular parameters if the patient is also taking an oral beta-blocker for a condition like hypertension or angina.

Table 3: Illustration of Additive Effects with Concurrent Beta-Blocker Use

Administration Route Agent 1: this compound (Ophthalmic) Agent 2: Oral Beta-Blocker Combined Systemic Effect
Systemic Beta-Blockade Potential for systemic absorption and beta-blockade. drugs.com Systemic beta-blockade. Additive systemic beta-blockade. rxlist.compediatriconcall.com
Cardiovascular Parameters Potential to lower heart rate and blood pressure. Lowers heart rate and blood pressure. Potentiated reduction in heart rate and blood pressure. rxlist.compediatriconcall.com

| Clinical Monitoring | Recommended | Standard practice | Close observation is recommended for additive effects. rxlist.compediatriconcall.com |

Impact on QTc Prolongation when combined with various agents

Drug-induced prolongation of the QTc interval on an electrocardiogram is a known risk factor for developing a life-threatening ventricular arrhythmia called Torsades de Pointes (TdP). nih.govtg.org.auuspharmacist.com Carteolol, when combined with other agents that also have the potential to prolong the QTc interval, can increase this risk. drugbank.com The mechanism often involves the blockade of cardiac potassium channels, which delays ventricular repolarization. tg.org.auwikipedia.org

The risk of QTc prolongation is not limited to a single class of drugs and can be exacerbated when multiple QTc-prolonging agents are used concurrently. tg.org.aumedscape.com A study involving a large number of electrocardiograms found that the use of a single QTc-prolonging agent increased the QTc interval, and the addition of a second such drug led to a further increase. medscape.com

A number of medications from various therapeutic classes have been identified as having the potential to increase the risk of QTc prolongation when combined with carteolol. It is important to consider both drug-related and patient-specific factors, such as electrolyte imbalances (hypokalemia, hypomagnesemia), female sex, and underlying heart disease, which can further increase the risk of TdP. nih.govtewv.nhs.uk

Table 4: Examples of Agents that may Increase the Risk of QTc Prolongation in Combination with Carteolol

Drug Class Examples
Antiarrhythmics Amiodarone, Sotalol, Dofetilide drugbank.comwikipedia.org
Antidepressants Amitriptyline, Clomipramine, Doxepin, Citalopram (at higher doses) drugbank.comtewv.nhs.uk
Antipsychotics Thioridazine, Haloperidol, Clozapine, Amisulpride uspharmacist.comdrugbank.comlitfl.com
Antibiotics Azithromycin, Besifloxacin drugbank.com
Antihistamines Azatadine, Bilastine, Cetirizine, Chlorpheniramine drugbank.com
Antimalarials Chloroquine, Amodiaquine drugbank.com

| Other Agents | Domperidone, Dasatinib, Degarelix, Delamanid drugbank.com |

Analytical Methodologies for Carteolol Hydrochloride Quantification

Chromatographic Techniques

Chromatography, particularly high-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UHPLC), stands as a cornerstone for the analysis of carteolol (B1214276) hydrochloride. These methods offer high specificity, sensitivity, and the ability to separate the analyte from complex matrices and potential impurities.

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode-Array Detection (DAD) is a widely used technique for the determination of carteolol hydrochloride. This method is valued for its robustness and reliability in quality control settings.

A validated HPLC-UV method has been established for the simultaneous determination of this compound alongside eleven other β-blockers. dikmatech.com The separation is typically achieved on a C18 reversed-phase column. The mobile phase often consists of a gradient mixture of an aqueous buffer (like potassium phosphate) and organic solvents (such as acetonitrile and methanol). dikmatech.com Detection is commonly performed at a wavelength of 220 nm, where carteolol exhibits significant absorbance. dikmatech.com This approach allows for the effective separation and quantification of carteolol from other related compounds in a single analytical run. dikmatech.com

Table 1: Example HPLC-UV Method Parameters for β-Blocker Analysis

Parameter Condition
Column DIKMA Inspire C18 (5 μm, 250 x 4.6 mm)
Mobile Phase A: 20 mM potassium phosphate dibasic, pH 7.5B: acetonitrile: methanol = 4 / 6
Gradient Multi-step gradient from 10% B to 90% B
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 10 µL
Temperature 30 ℃

Data sourced from an application note by Dikma Technologies Inc. dikmatech.com

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS/MS)

For applications requiring higher sensitivity and selectivity, particularly in bioanalysis, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice. researchgate.net UHPLC utilizes columns with smaller particle sizes (typically <2 μm), which results in faster analysis times, improved resolution, and greater efficiency compared to conventional HPLC. researchgate.net The coupling with MS/MS allows for highly specific detection and quantification based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions, a technique known as Multiple Reaction Monitoring (MRM). mdpi.com

This powerful combination is essential for accurately measuring low concentrations of the drug and its metabolites in complex biological samples and for characterizing impurities. researchgate.net

UHPLC-MS/MS methods have been successfully validated for the quantification of carteolol in various biological fluids. A sensitive method was developed for the determination of 18 β-blockers, including carteolol, in postmortem biological specimens like blood, putrefaction fluid, and gastric contents. mdpi.com This method demonstrated a limit of quantification (LOQ) in the range of 0.1 to 0.5 ng/mL, with high accuracy and precision. mdpi.com

Similarly, reversed-phase HPLC combined with atmospheric pressure chemical ionization mass spectrometry/mass spectrometry (APCI-MS/MS) has been used for the simultaneous quantification of carteolol and other ophthalmic drugs in rabbit aqueous humor and ciliary body tissues. hilarispublisher.com High-pressure liquid chromatography has also been utilized for the determination of carteolol's metabolite, 8-hydroxycarteolol, in plasma and urine samples. nih.gov The analysis of β-blockers in plasma and urine is critical for therapeutic drug monitoring and toxicological screening. nih.gov

Table 2: Validation Summary for a UHPLC-MS/MS Method for β-Blockers in Biological Fluids

Parameter Result
Limit of Quantification (LOQ) 0.1–0.5 ng/mL
Coefficient of Determination (R²) > 0.995
Intraday & Interday Precision (RSD%) 1.7–12.3%
Intraday & Interday Accuracy (RE%) -14.4% to 14.1%
Recovery 80.0–119.6%

Data sourced from a study on the quantification of beta-blockers in human postmortem specimens. mdpi.com

The identification and quantification of impurities and degradation products are mandated by regulatory agencies to ensure the safety and efficacy of pharmaceutical products. LC-MS/MS is an indispensable tool for these studies. Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, and heat, are performed to identify potential degradation products. researchgate.net The high resolving power of UHPLC separates these impurities from the parent drug, and the mass spectrometer provides structural information for their identification. researchgate.net Several known impurities of this compound have been characterized and are used as reference standards in quality control analysis. pharmaffiliates.comaxios-research.com

Table 3: Known Impurities of this compound

Impurity Name Molecular Formula Molecular Weight
This compound - Impurity B C₉H₉NO₂ 163.17
Carteolol HCl EP Impurity D C₁₂H₁₄ClNO₃ 255.7
Carteolol HCl EP Impurity G C₁₂H₁₅NO₄ 237.26
This compound - Impurity H (Hydrochloride Salt) C₁₆H₂₃ClN₂O₃ 326.82
Carteolol EP Impurity I C₁₆H₂₃BrN₂O₃ 371.28

Data sourced from pharmaceutical reference standard suppliers. pharmaffiliates.comaxios-research.comveeprho.com

Solid-Phase Microextraction (SPME) and Liquid-Liquid Microextraction (LLME) in Sample Preparation

Effective sample preparation is a critical step prior to chromatographic analysis, especially for biological samples, to remove interfering substances and concentrate the analyte. chromatographyonline.com Liquid-liquid extraction (LLE) is a common technique used for carteolol. For instance, in the analysis of postmortem specimens, LLE with ethyl acetate at a pH of 9 was employed. mdpi.com Another method for analyzing plasma and urine involved alkalinizing the samples and extracting with ethyl acetate or chloroform. nih.gov A more complex two-step LLE procedure has been used for sample preparation from the ciliary body, utilizing different pH values and solvent mixtures to optimize extraction. researchgate.net These microextraction techniques are designed to be efficient, require minimal solvent, and provide a clean extract for sensitive instrumental analysis. actamedicamarisiensis.ro

Spectrophotometric Methods

Spectrophotometry offers a simpler, cost-effective, and rapid alternative to chromatographic methods for the quantification of this compound, particularly in pharmaceutical formulations. researchgate.net These methods are often based on the measurement of UV absorbance or the formation of a colored complex.

One developed UV spectrophotometric method involves the measurement of this compound in simulated tear fluid at its maximum absorption wavelength (λmax) of 229 nm. researchgate.net The method was validated according to ICH guidelines and demonstrated good linearity over a concentration range of 2-20 µg/ml with a correlation coefficient of 0.999. researchgate.net

Another approach is based on a colorimetric reaction. A simple and sensitive method involves the formation of an ion-pair complex between carteolol and Alizarin yellow R Sodium salt at a pH of 11.20. hilarispublisher.comresearchgate.net This reaction produces a red-colored complex that is measured at a maximum absorbance of 500 nm. hilarispublisher.comresearchgate.net This method was found to be linear over a wide concentration range of 1.80-197.30 µg/mL and was successfully applied to the analysis of commercially available tablets without interference from excipients. hilarispublisher.comresearchgate.net

Table 4: Comparison of Validated Spectrophotometric Methods for Carteolol HCl

Parameter UV Spectrophotometry in STF Ion-Pair Complexation Method
Solvent/Reagent Simulated Tear Fluid (STF) Alizarin yellow R Sodium salt (AR)
λmax 229 nm 500 nm
Linear Range 2–20 µg/mL 1.80–197.30 µg/mL
Correlation Coefficient (R²) 0.999 0.999
Limit of Detection (LOD) 0.068 µg/mL 0.52 µg/mL
Limit of Quantification (LOQ) 0.2083 µg/mL Not Reported
Molar Absorptivity 4.05 x 10³ L/mol·cm 1.77 x 10³ L/mol·cm

UV Spectrophotometry for Quantification and Validation

A straightforward, rapid, and cost-effective UV spectrophotometric method has been developed and validated for the estimation of this compound in its pure form as an Active Pharmaceutical Ingredient (API). researchgate.net This method is based on the measurement of UV light absorption. The analysis of this compound in a simulated tear fluid as a solvent revealed a maximum absorption wavelength (λ max) at 229 nm. researchgate.net

The method demonstrated linearity over a concentration range of 2-20 µg/ml, adhering to Beer's law with a correlation coefficient of 0.999. researchgate.net The validation of this method was conducted in accordance with ICH Q2 guidelines, encompassing parameters such as linearity, accuracy, precision, and recovery. researchgate.net The method's reproducibility is high, with a percentage relative standard deviation (% RSD) of less than one. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.068 µg/ml and 0.2083 µg/ml, respectively. researchgate.net This validated UV spectroscopy method is suitable for routine quality control testing and analytical work for this compound in pharmaceutical formulations. researchgate.net

Table 1: Validation Parameters of the UV Spectrophotometric Method for this compound

ParameterResult
λ max 229 nm researchgate.net
Linearity Range 2-20 µg/ml researchgate.net
Correlation Coefficient (r²) 0.999 researchgate.net
Limit of Detection (LOD) 0.068 µg/ml researchgate.net
Limit of Quantification (LOQ) 0.2083 µg/ml researchgate.net
% RSD < 1 researchgate.net

Fluorescence and UV-Visible Spectroscopic Studies of Protein Interaction

The interaction between this compound and urea-induced bovine serum albumin (BSA) in an aqueous solution at pH 7.40 has been investigated using fluorescence and ultraviolet-visible (UV-vis) spectroscopy. nih.govresearchgate.net These spectroscopic studies provide insights into the binding of this compound to proteins.

The research focused on several aspects of the interaction, including the quenching mechanism, binding parameters, and the number of binding sites (n). nih.govresearchgate.net Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) were determined to understand the binding mode. nih.govresearchgate.net Furthermore, the binding distance (r) between the drug and the protein was calculated. nih.govresearchgate.net Synchronous fluorescence methods were also employed to examine the conformational changes in the urea-induced BSA upon interaction with this compound. nih.govresearchgate.net

Other Analytical Approaches

Batch UV Spectrophotometry

Batch UV spectrophotometry is a conventional and widely used method for the quantification of drugs, including beta-blockers like this compound. This technique involves preparing a series of standard solutions of the analyte at known concentrations and measuring their absorbance at a specific wavelength. A calibration curve is then constructed by plotting absorbance versus concentration. The concentration of the analyte in an unknown sample is determined by measuring its absorbance and interpolating the value from the calibration curve.

For this compound, a spectrophotometric method has been developed based on the formation of an ion-pair complex with Alizarin yellow R Sodium salt (AR) at a pH of 11.20. researchgate.net This reaction results in a red-colored complex with a maximum absorption at 500 nm. researchgate.net The method was found to be linear over a concentration range of 1.80-197.30 µg/mL, with a molar absorptivity of 1.7663×10³ L mole⁻¹cm⁻¹. researchgate.net The stability of the colored complex was maintained for up to 2 hours.

Air-Assisted LLME for Biological Matrices

Air-assisted liquid-liquid microextraction (AALLME) is a miniaturized sample preparation technique that has been applied to the extraction of various drugs from biological matrices. mdpi.comnih.gov In this method, a small volume of an extraction solvent is repeatedly drawn into a syringe and then rapidly injected into the aqueous sample. This process creates a cloudy solution of fine droplets, which increases the surface area for efficient mass transfer of the analyte from the sample to the extraction solvent. This technique is a modification of dispersive liquid-liquid microextraction (DLLME) that avoids the need for a dispersant solvent. mdpi.com

While a specific application of AALLME for this compound was not detailed in the provided search results, the technique has been successfully used for the extraction and determination of other beta-blockers like atenolol, propranolol (B1214883), and carvedilol from biological samples. This suggests the potential applicability of AALLME for the analysis of this compound in biological fluids.

Microextraction Techniques for Beta-Blocker Determination

Various microextraction techniques have been developed for the determination of beta-blockers, including Carteolol, in biological samples. One such method is carrier-mediated liquid phase microextraction (CM-LPME), which has been successfully coupled with high-performance liquid chromatography (HPLC) for the analysis of four beta-blockers, including carteolol, in human urine. nih.gov

In this CM-LPME method, the addition of a carrier to the organic phase facilitates the simultaneous extraction and enrichment of both hydrophilic (like sotalol (B1662669), carteolol, and bisoprolol) and hydrophobic (like propranolol) drugs. nih.gov The method was optimized by adjusting the compositions of the organic phase, acceptor solution, and donor solution, as well as the stirring rate and extraction time to achieve high enrichment factors. nih.gov

Table 2: Performance of the CM-LPME-HPLC Method for Beta-Blockers

AnalyteLinear Range (mg L⁻¹)Limit of Detection (mg L⁻¹)
Sotalol0.05 - 10.0 nih.gov0.01 nih.gov
Carteolol 0.05 - 10.0 nih.gov0.01 nih.gov
Bisoprolol0.05 - 8.0 nih.gov0.01 nih.gov
Propranolol0.05 - 8.0 nih.gov0.005 nih.gov

This method demonstrated good sensitivity and suitability for the simultaneous determination of these drugs in human urine, with relative standard deviations lower than 6%. nih.gov

Mechanisms of Adverse Effects and Safety Research

Ocular Adverse Effects and their Mechanisms

The topical application of carteolol (B1214276) hydrochloride can lead to a range of ocular adverse effects. These effects are generally transient and mild, but a comprehensive understanding of their underlying mechanisms is crucial for patient management and safety.

Transient Eye Irritation, Burning, Tearing, Conjunctival Hyperemia and Edema

Following the administration of carteolol hydrochloride ophthalmic solution, a significant number of users experience temporary discomfort. Clinical trial data indicates that transient eye irritation, a burning sensation, tearing, conjunctival hyperemia (redness), and edema (swelling) occur in approximately 25% of patients rxlist.comdrugs.com.

The precise mechanisms behind these immediate and temporary adverse effects are not fully elucidated but are thought to be multifactorial. They may be attributed to the active ingredient itself, the concentration of the solution, or the presence of preservatives in the formulation, which can disrupt the delicate tear film and irritate the ocular surface tandfonline.com. Conjunctival hyperemia, for instance, is a common reaction to many topical ophthalmic medications and results from the dilation of conjunctival blood vessels tandfonline.comtaylorandfrancis.com.

Blurred Vision and Vision Disturbances

Blurred or cloudy vision is another frequently reported ocular side effect associated with this compound use rxlist.compatsnap.comglobalrx.commayoclinic.orgdrugs.com. This effect is typically transient, occurring shortly after the eye drops are administered patsnap.com. The mechanism is likely related to a temporary disturbance of the tear film's stability and uniformity, which is essential for clear vision. Additionally, any direct, temporary impact of the drug on the cornea's refractive properties could contribute to this symptom. In some cases, visual disturbances may also include decreased night vision rxlist.comgoodrx.com.

Superficial Punctate Keratitis and Corneal Damage

Superficial punctate keratitis (SPK), characterized by small, pinpoint defects in the corneal epithelium, has been observed in patients using this compound drugs.com. This condition suggests a level of toxicity to the corneal surface. The development of SPK is thought to be related to the direct cytotoxic effects of the medication or its preservatives on the corneal epithelial cells, leading to cell death and subsequent epithelial erosions mdpi.com. Prolonged or frequent use of topical ophthalmic solutions, particularly those containing preservatives, is a known risk factor for the development of ocular surface diseases, including SPK mdpi.com.

Hypersensitivity Reactions (Allergic Blepharoconjunctivitis, Dermatitis)

Although less common, hypersensitivity reactions to this compound can occur. These reactions can manifest as allergic blepharoconjunctivitis, characterized by inflammation of the eyelid and conjunctiva, or as contact dermatitis of the skin around the eye drugs.com. Such reactions are indicative of a Type IV delayed hypersensitivity immune response, where the patient's immune system recognizes carteolol or a component of the formulation as a foreign substance, leading to an inflammatory cascade upon subsequent exposures. Signs of an allergic reaction can include itching, redness, swelling of the eyelids, and a rash drugs.commayoclinic.org.

Impact on Corneal Endothelial Cells (e.g., Cytotoxicity, Senescence)

Research has demonstrated that this compound can have a significant impact on the viability and function of human corneal endothelial cells (HCEnCs), a critical layer of cells responsible for maintaining corneal transparency.

Cytotoxicity: In vitro studies have shown that carteolol exhibits dose- and time-dependent cytotoxicity towards HCEnCs frontiersin.orgnih.gov. At higher concentrations, carteolol can induce necroptosis, a form of programmed necrosis, while at lower concentrations, it can trigger apoptosis, or programmed cell death nih.gov. One study found that even at a concentration as low as 0.015625%, carteolol caused apoptotic cell death in HCEnCs in vitro frontiersin.orgnih.gov. The cytotoxic mechanisms involve the activation of caspases and disruption of the mitochondrial membrane potential nih.gov. In an in vivo model using feline corneas, 2% carteolol was found to cause a decrease in the density of corneal endothelial cells frontiersin.orgnih.gov.

Senescence: Beyond immediate cytotoxicity, long-term exposure to low concentrations of carteolol may induce premature senescence in HCEnCs nih.govresearchgate.net. A study demonstrated that treating HCEnCs with 0.0117% carteolol for 10 days resulted in an increase in markers of cellular senescence, such as senescence-associated β-galactosidase activity and the expression of p16INK4A nih.govresearchgate.net. The underlying mechanism involves the activation of the β-arrestin-ERK-NOX4 pathway, leading to an increase in reactive oxygen species (ROS) nih.gov. This oxidative stress, in turn, causes metabolic disturbances and DNA damage, ultimately pushing the cells into a senescent state nih.gov.

Research Findings on Carteolol's Impact on Corneal Endothelial Cells
ParameterObservationMechanismReference
Cytotoxicity (High Dose)Induces necroptosis in HCEnCs.Activation of the RIPK/MLKL pathway. frontiersin.orgnih.gov
Cytotoxicity (Low Dose)Induces apoptosis in HCEnCs.Caspase activation and mitochondrial-dependent pathway. nih.gov
Cell Density (In Vivo)Decreased endothelial cell density in feline corneas with 2% carteolol.Cytotoxic effects leading to cell loss. frontiersin.orgnih.gov
SenescenceInduces premature senescence in HCEnCs with chronic low-dose exposure.Activation of β-arrestin-ERK-NOX4-ROS pathway, leading to oxidative stress and DNA damage. nih.govresearchgate.net

Systemic Adverse Effects and their Mechanisms

Although this compound is administered topically to the eye, it can be absorbed systemically and lead to adverse effects in other parts of the body rxlist.comnih.govdrugs.com. The systemic absorption occurs through the conjunctival vessels, nasal mucosa (after draining through the nasolacrimal duct), and the gastrointestinal tract if swallowed. As a non-selective beta-adrenergic blocking agent, systemically absorbed carteolol can affect cardiovascular and respiratory functions nih.govpatsnap.com.

The primary mechanism of systemic adverse effects is the blockade of beta-1 (β1) and beta-2 (β2) adrenergic receptors throughout the body patsnap.com.

Cardiovascular Effects: Blockade of β1-adrenergic receptors in the heart can lead to:

Bradycardia: A slowing of the heart rate patsnap.comdrugs.com.

Decreased Blood Pressure (Hypotension): By reducing cardiac output patsnap.comdrugs.com.

Other reported cardiovascular events include arrhythmia, syncope (fainting), heart block, and congestive heart failure rxlist.comdrugs.com.

Respiratory Effects: Blockade of β2-adrenergic receptors in the lungs can cause:

Bronchospasm: A narrowing of the airways, which can be particularly dangerous for individuals with pre-existing respiratory conditions like asthma or chronic obstructive pulmonary disease (COPD) rxlist.compatsnap.comdrugs.com. This is due to the inhibition of bronchodilation that is normally mediated by β2 receptors rxlist.comdrugs.com.

Other reported systemic side effects include headache, dizziness, insomnia, asthenia (weakness), and taste perversion rxlist.comdrugs.com.

Systemic Adverse Effects of this compound and their Mechanisms
SystemAdverse EffectMechanismReference
CardiovascularBradycardia, HypotensionBlockade of β1-adrenergic receptors in the heart, leading to decreased heart rate and cardiac output. patsnap.comdrugs.comnih.gov
Arrhythmia, Heart Block, Heart FailureInhibition of sympathetic stimulation necessary for adequate cardiac function. rxlist.comdrugs.com
RespiratoryBronchospasmBlockade of β2-adrenergic receptors in the lungs, leading to increased airway resistance. rxlist.compatsnap.comdrugs.comnih.gov
GeneralHeadache, Dizziness, InsomniaSystemic absorption and non-selective beta-adrenergic blockade. rxlist.comdrugs.com
Asthenia, Taste Perversion rxlist.comdrugs.com

Cardiovascular Effects (Bradycardia, Hypotension, Arrhythmia, Heart Failure)

As a non-selective beta-adrenergic blocking agent, this compound can be absorbed systemically and may induce significant cardiovascular adverse effects. rxlist.combausch.com The blockade of beta-1 adrenergic receptors in the heart muscle and conducting tissues can lead to a decrease in heart rate (bradycardia), a reduction in the force of cardiac contraction (negative inotropy), and slowed atrioventricular conduction. dovepress.com

These primary pharmacodynamic actions can result in the following clinical manifestations:

Bradycardia: A significant slowing of the heart rate is a potential side effect. rxlist.com

Hypotension: A decrease in blood pressure may occur, particularly in sensitive individuals. rxlist.com

Arrhythmia: Irregular heartbeats have been reported with the use of carteolol. bausch.comnih.gov

Heart Failure: Inhibition of sympathetic stimulation, which is crucial for maintaining circulation in individuals with diminished myocardial contractility, can precipitate more severe heart failure. bausch.com In patients without a history of cardiac failure, prolonged depression of the myocardium with beta-blockers can, in some instances, lead to cardiac failure. bausch.com

It is important to note that while carteolol is administered topically as eye drops, systemic absorption can lead to side effects typically associated with oral beta-blockers. rxlist.com The concomitant use of carteolol with other drugs that affect cardiac function, such as verapamil (B1683045), can increase the risk of severe bradycardia, especially in elderly patients with comorbidities like chronic kidney disease. dovepress.com

Summary of Cardiovascular Adverse Effects of this compound
Adverse EffectDescriptionReported Frequency
BradycardiaSlowing of the heart rate.Occasionally reported bausch.comnih.gov
HypotensionLow blood pressure.Occasionally reported bausch.comnih.gov
ArrhythmiaIrregular heartbeat.Occasionally reported bausch.comnih.gov
Heart FailureInability of the heart to pump blood effectively. Can be precipitated or worsened.Reported, particularly in patients with pre-existing diminished myocardial contractility bausch.com

Respiratory Effects (Bronchospasm, Asthma Exacerbation)

This compound is a non-selective beta-blocker, meaning it blocks both beta-1 and beta-2 adrenergic receptors. The blockade of beta-2 receptors in the bronchial smooth muscle can lead to bronchoconstriction, which can be particularly dangerous for individuals with pre-existing respiratory conditions. rxlist.comfda.gov

Key respiratory adverse effects include:

Bronchospasm: The constriction of the airways in the lungs can cause difficulty breathing. bausch.comfda.gov This is a significant risk, especially in patients with a history of bronchospastic disease.

Asthma Exacerbation: Carteolol can trigger or worsen asthma attacks. nih.govdrugs.com There have been reports of carteolol-induced asthma, even in individuals with no prior history of the condition. nih.govdrugs.com

Due to these risks, this compound is contraindicated in patients with bronchial asthma, a history of bronchial asthma, or severe chronic obstructive pulmonary disease (COPD). bausch.com Even though it is administered topically, systemic absorption can be sufficient to cause life-threatening bronchial constriction. drugs.com

Central Nervous System Effects (Headache, Dizziness, Insomnia, Depression)

Systemic absorption of this compound can also lead to various effects on the central nervous system (CNS). The exact mechanisms for these effects are not always fully understood but are thought to be related to the drug's action on beta-adrenergic receptors within the CNS.

Commonly reported CNS adverse effects include:

Headache: This is a frequently reported side effect. rxlist.com

Dizziness: Patients may experience feelings of lightheadedness. rxlist.com

Insomnia: Difficulty sleeping has been noted in some patients. nih.gov

Depression: Mood changes, including symptoms of depression, can occur with carteolol use. rxlist.com

Summary of Central Nervous System Adverse Effects of this compound
Adverse EffectReported Frequency
HeadacheUp to 1% to 17% nih.gov
Dizziness8% nih.gov
Insomnia5% nih.gov
DepressionReported nih.gov

Gastrointestinal Effects (Nausea)

Gastrointestinal side effects are also possible with the use of this compound, primarily due to its systemic absorption. Nausea is a reported gastrointestinal disturbance. rxlist.comwikipedia.org

General Systemic Effects (Asthenia, Taste Perversion)

In addition to the specific organ system effects, more general systemic adverse reactions have been reported with this compound. These include:

Asthenia: A feeling of weakness or lack of energy. nih.gov

Taste Perversion: An altered sense of taste. nih.gov Drug-related taste disturbances can impact a patient's quality of life and potentially lead to changes in food intake.

Considerations for Patients with Pre-existing Conditions (e.g., Asthma, Cardiac Impairment)

The use of this compound requires careful consideration in patients with certain pre-existing medical conditions due to the increased risk of severe adverse reactions.

Asthma and other bronchospastic diseases: As a non-selective beta-blocker, carteolol is contraindicated in patients with bronchial asthma or a history of asthma, as well as severe chronic obstructive pulmonary disease, due to the risk of life-threatening bronchospasm. bausch.comdrugs.com Even in patients without a prior diagnosis, caution is advised, especially if there are associated risk factors like atopy. nih.govdrugs.com

Cardiac Impairment: In patients with conditions such as sinus bradycardia, second- and third-degree atrioventricular block, overt cardiac failure, and cardiogenic shock, carteolol is contraindicated. bausch.com The negative chronotropic and inotropic effects of beta-blockade can exacerbate these conditions. bausch.comdovepress.com For individuals with diminished myocardial contractility, the inhibition of sympathetic stimulation can precipitate more severe heart failure. bausch.com

Pharmacovigilance and Long-term Safety Monitoring

Pharmacovigilance is the science and set of activities related to the detection, assessment, understanding, and prevention of adverse effects or any other drug-related problems. For this compound, as with all medications, post-marketing surveillance is crucial for identifying rare or long-term adverse effects that may not have been apparent in pre-approval clinical trials.

Regulatory agencies and manufacturers continuously monitor the safety of drugs once they are on the market through various systems, such as spontaneous reporting databases. These systems collect reports of suspected adverse drug reactions from healthcare professionals and patients.

A pharmacovigilance study utilizing the FDA Adverse Event Reporting System found a significant reporting odds ratio (ROR) for ocular pseudopemphigoid with carteolol, suggesting a potential association. This highlights the importance of ongoing safety monitoring to detect previously unrecognized risks.

Long-term safety monitoring of patients using this compound involves regular follow-up with a healthcare provider to assess for both ocular and systemic adverse effects. nih.gov This is particularly important for monitoring cardiovascular and respiratory status, especially in patients with underlying risk factors. Patients should be advised to report any new or worsening symptoms to their healthcare provider.

Emerging Research and Translational Studies

Novel Therapeutic Applications and Repurposing Research

While carteolol (B1214276) hydrochloride is a well-established agent for managing glaucoma and hypertension, ongoing research is exploring its therapeutic potential in other areas. patsnap.comdrugbank.com This repurposing effort is driven by a deeper understanding of its mechanisms of action beyond simple beta-adrenergic receptor blockade.

Research into new applications for carteolol hydrochloride is expanding into fields beyond ophthalmology and cardiology. One promising area is in immunology, based on the compound's potential anti-inflammatory effects. A preclinical study investigated the effect of this compound on the production of pro-inflammatory cytokines. The results showed that it significantly inhibited the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in mouse macrophages and peripheral-blood mononuclear cells. researchgate.net This suggests a potential therapeutic role for carteolol in managing inflammatory conditions, a possibility not seen with other beta-blockers like timolol (B1209231) maleate (B1232345) or betaxolol (B1666914) hydrochloride tested in the same study. researchgate.net

Furthermore, based on the activity of other non-selective beta-blockers, there is a growing interest in repurposing this class of drugs for oncology. nih.gov Beta-adrenergic receptor signaling has been associated with tumor growth and immune system suppression. nih.gov Non-selective beta-blockers, which inhibit both β1- and β2-adrenergic receptors, may be more effective at reducing tumor proliferation than selective agents. nih.gov As a non-selective beta-blocker, carteolol could theoretically be explored for similar anti-cancer properties, potentially in combination with traditional chemotherapy or immunotherapy. nih.gov However, specific research on this compound in this area is still needed.

Advanced Preclinical Models for this compound Research

Preclinical models are indispensable tools for investigating the efficacy, safety, and mechanisms of action of pharmaceutical compounds before they are tested in humans. Research on this compound has utilized a variety of in vivo and in vitro models to explore its pharmacological properties.

A range of animal models has been instrumental in characterizing the pharmacokinetic and pharmacodynamic profile of this compound.

Rats: Used extensively for pharmacokinetic studies, which show that after oral administration, biliary elimination is the predominant route of excretion in this species. nih.gov Rats have also been used in distribution studies to demonstrate the passage of the compound into milk and to confirm the existence of a blood-brain barrier. nih.gov More recently, pigmented rats have served as a model for retinal damage, where pretreatment with carteolol was found to protect the retina from visible light-induced damage by enhancing antioxidative potential. drugbank.com

Rabbits: Pharmacokinetic studies have established an elimination half-life of 1.2 to 3.0 hours for carteolol in this species. nih.gov

Felines: The feline cornea has been used as an in vivo model to study the time-dependent effects of carteolol on corneal endothelial cells, revealing decreases in cell density and increases in cell size. nih.gov

Other Models: Pharmacokinetic and distribution studies have also been performed in dogs and mice. nih.gov

While non-human primates, such as cynomolgus monkeys, are a critical model for the preclinical safety and cardiovascular assessment of drugs, including other beta-blockers, specific published research detailing the use of this compound in these models is limited.

Table 1: Summary of Findings from In Vivo Animal Models

Animal ModelArea of ResearchKey FindingsCitation
RatsPharmacokinetics & DistributionPredominantly biliary elimination; crosses into milk; demonstrates a blood-brain barrier. nih.gov
Rats (Pigmented)Retinal NeuroprotectionReduced light-induced retinal damage; decreased intracellular reactive oxygen species (ROS). drugbank.com
RabbitsPharmacokineticsElimination half-life of 1.2 to 3.0 hours. nih.gov
FelinesCorneal CytotoxicityCaused a time-dependent decrease in endothelial cell density and an increase in cell size. nih.gov

In vitro models allow for controlled experiments at the cellular level, providing detailed insights into the mechanisms of drug action and cytotoxicity.

Human Corneal Endothelial Cells (HCECs): These models have been used to investigate the dose- and time-dependent cytotoxicity of carteolol. Studies have shown that high concentrations can induce morphological abnormalities, reduce cell viability, and increase plasma membrane permeability. globalrx.com Further investigation revealed that high-dose carteolol could induce necroptosis (a form of programmed cell death) via the RIPK/MLKL pathway. globalrx.com

Human Corneal Epithelial Cells (HCEPs): Research using HCEP cell lines demonstrated that carteolol can have a time- and dose-dependent cytotoxicity by inducing apoptosis (another form of programmed cell death). The mechanism was found to involve the Bcl-2 family protein-mediated mitochondrial pathway. researchgate.net

Human Lens Epithelial Cells (HLECs): Studies on HLECs have explored carteolol's potential to prevent secondary cataracts. Results indicated that carteolol suppresses the proliferation of these cells in a dose-dependent manner.

Murine Photoreceptor Cell Line (661W): This cell line was used to study oxidative stress. Carteolol was found to inhibit glutamate-induced cell death and reduce the production of reactive oxygen species (ROS), corroborating in vivo findings of its antioxidant properties. drugbank.com

Table 2: Summary of Findings from In Vitro Cell Culture Models

Cell ModelArea of ResearchKey FindingsCitation
Human Corneal Endothelial Cells (HCECs)Corneal CytotoxicityHigh doses induced morphological changes, decreased viability, and caused necroptosis. globalrx.com
Human Corneal Epithelial Cells (HCEPs)Corneal CytotoxicityInduced apoptosis via the mitochondrial pro-apoptotic pathway. researchgate.net
Human Lens Epithelial Cells (HLECs)Cataract PreventionSuppressed cell proliferation in a dose-dependent manner.
Murine Photoreceptor Cells (661W)Oxidative StressInhibited oxidative stress-induced cell death and reduced ROS production. drugbank.com

Bioinformatics and Computational Modeling in this compound Research

Bioinformatics and computational modeling have become indispensable tools in modern pharmacology, offering insights into the molecular interactions of drugs like this compound. These computational approaches allow researchers to simulate and predict the behavior of carteolol at the atomic level, elucidating its binding mechanisms and potential interactions with biological systems. This facilitates a more rational approach to drug design and a deeper understanding of its pharmacological profile.

Receptor Binding Simulations

Receptor binding simulations are a cornerstone of computational drug research, providing a virtual window into the interaction between a ligand, such as carteolol, and its target receptor. Carteolol is a non-selective beta-adrenergic blocker, meaning it targets both β1- and β2-adrenergic receptors. nih.gov Computational models are used to explore the precise nature of this binding.

The process often begins with creating a three-dimensional model of the target receptor, frequently using techniques like homology modeling if a crystal structure is unavailable. biorxiv.org Software suites like RosettaCM can be employed to build these complex protein structures. biorxiv.org Once a reliable receptor model is established, molecular docking simulations, using programs like RosettaLigand, are performed. biorxiv.org These simulations place the carteolol molecule into the receptor's binding pocket in various orientations and conformations to predict the most stable and energetically favorable binding mode. researchgate.net

These docking studies can reveal key structural features and specific amino acid residues within the receptor that are crucial for the drug-receptor interaction. biorxiv.org Following docking, molecular dynamics (MD) simulations are often run to observe the dynamic behavior of the carteolol-receptor complex over time. nih.gov MD simulations provide a more realistic representation of the biological environment and can confirm the stability of the binding pose predicted by docking. researchgate.netnih.gov These simulations can help explain the drug's affinity and selectivity for its target receptors. escholarship.org For beta-blockers, these simulations help in understanding conformational state selectivity and stereospecificity, which are critical aspects of their pharmacological action. biorxiv.org

Drug-Protein Interaction Modeling

Beyond its primary target receptors, the journey of a drug through the body involves interactions with numerous other proteins. Computational modeling is crucial for predicting and characterizing these interactions, which can influence the drug's efficacy, distribution, and potential for drug-drug interactions (DDI). nih.gov Carteolol, once administered, encounters a multitude of plasma proteins.

Advanced computational methods are used to model these DDI events. nih.gov Molecular docking simulations can identify potential binding sites on abundant plasma proteins, such as fibrinogen. nih.govresearchgate.net By simulating the interaction between carteolol and these proteins, researchers can assess binding affinities and predict how the drug might be carried in the bloodstream or if it's likely to interact with other co-administered drugs. nih.gov

Techniques such as Density Functional Theory (DFT) calculations can be used as a complementary tool to molecular docking to further evaluate the configurations of the drug-protein binding systems. nih.govresearchgate.net The insights gained from modeling these interactions are vital. For instance, understanding how beta-blockers interact with plasma proteins can help explain certain side effects or clotting perturbations observed when multiple drugs are administered simultaneously. nih.gov These models allow for the identification of stable drug-protein complexes and the prediction of feasible binding sites, contributing to a more comprehensive understanding of carteolol's behavior in the body. nih.gov

Market Dynamics and Research Investment Trends

The market for this compound is influenced by several factors, including the prevalence of its primary indications like glaucoma and hypertension, competition from other beta-blockers, and broader trends in pharmaceutical research and development investment.

The global market for carteolol is experiencing steady growth, driven by an increasing prevalence of eye disorders. openpr.com The market size was valued at approximately $904 million in 2025 and is projected to grow at a compound annual growth rate (CAGR) of around 4.9% to 5.0% between 2025 and 2033. openpr.comdatainsightsmarket.com This growth is supported by an aging global population, which is at a higher risk for conditions like glaucoma. transparencymarketresearch.com Key players in the market include companies like Bausch Health, Sandoz Inc., and Novartis Pharmaceuticals. datainsightsmarket.comvaluates.com The market is segmented by product type, typically 1% and 2% content eye drop solutions, and by application, primarily for glaucoma and ocular hypertension. valuates.com

Metric2024 Value2025 Value2033 Projected ValueCAGR (2026-2033)
Market Value (USD)$200 Million$904 Million$300 Million5.0%

Note: Data is compiled from multiple market reports which may have different valuation methodologies, leading to variations in figures. openpr.comdatainsightsmarket.com

Investment in the this compound market is focused on developing improved formulations and drug delivery systems to enhance patient compliance and efficacy. openpr.com However, the broader pharmaceutical landscape shows a declining trend in the return on investment (ROI) for research and development. drugbank.com For instance, the forecasted ROI for the 20 largest pharmaceutical companies was just 1.2% in 2022, a drop from 1.9% in 2021. drugbank.com This is attributed to rising R&D costs, stricter regulatory hurdles, and shorter periods of market exclusivity due to generic competition. openpr.comdrugbank.com

In the specific field of ophthalmology, industry research funding has seen a significant increase. Between 2014 and 2020, industry research funding for ophthalmology grew by 203%, from approximately $62.9 million to $190.7 million. nih.gov This indicates a strong investment interest in developing new treatments for eye diseases, which benefits drugs like carteolol. Investment opportunities lie in geographic expansion into emerging markets and in companies that are innovating in advanced drug delivery systems. openpr.com

Ethical Considerations and Regulatory Science in Carteolol Hydrochloride Research

Ethical Guidelines for Animal and Human Research

The research and development of Carteolol (B1214276) hydrochloride would have been subject to stringent ethical guidelines to protect the welfare of both animal and human subjects. These principles are fundamental to the integrity of clinical research and are universally accepted. lindushealth.comnovonordisk.com

Human Research: Clinical trials involving human participants are the cornerstone of drug development. The ethical conduct of these trials is paramount and is guided by several core principles, many of which are articulated in foundational documents like the Declaration of Helsinki and the Belmont Report. wma.net

Respect for Persons: This principle requires that individuals are treated as autonomous agents and that persons with diminished autonomy are entitled to protection. allclinicaltrials.com In the context of Carteolol hydrochloride research, this would have been ensured through a robust informed consent process. lindushealth.comallclinicaltrials.com Potential participants would have been fully informed about the trial's purpose, procedures, potential risks, and benefits before voluntarily agreeing to participate. wma.netmemoinoncology.com

Beneficence: This principle involves the obligation to "do no harm" and to maximize potential benefits while minimizing possible harms. memoinoncology.com Researchers and institutional review boards (IRBs) would have had to ensure that the study design was scientifically sound and that the potential benefits of understanding this compound's effects on intraocular pressure outweighed the risks to participants. wma.net

Justice: This principle demands a fair distribution of the burdens and benefits of research. The selection of participants for this compound trials should have been equitable, avoiding the exploitation of vulnerable populations. lindushealth.com

These principles are operationalized through oversight by independent ethics committees or Institutional Review Boards (IRBs), which must approve study protocols before any research on human subjects can begin. novonordisk.com

Animal Research: Prior to human trials, preclinical studies involving animals are necessary to gather essential data on a drug's pharmacology and toxicology. duchenne.com The ethical treatment of animals in research is guided by the principles of the "Three Rs": wikipedia.orgnhmrc.gov.auauckland.ac.nznsw.gov.au

Replacement: Using non-animal methods whenever possible to achieve the same scientific objectives. wikipedia.orgnsw.gov.au

Reduction: Using methods that enable researchers to obtain comparable levels of information from fewer animals. wikipedia.orgnsw.gov.au

Refinement: Using methods that alleviate or minimize potential pain, suffering, and distress, and enhance animal welfare. wikipedia.orgauckland.ac.nz

The following table summarizes the key ethical principles governing the research of this compound.

PrincipleApplication in Human ResearchApplication in Animal Research (The 3Rs)
Respect for Persons / Animal WelfareEnsuring voluntary and informed consent from all participants. Protecting vulnerable populations.Refinement: Minimizing pain, distress, and suffering through appropriate housing, handling, and experimental procedures.
BeneficenceMaximizing potential benefits for society and individual patients while minimizing risks. Ensuring a favorable risk-benefit ratio.Reduction: Using the minimum number of animals necessary to obtain scientifically valid data.
JusticeFair and equitable selection of research participants to avoid exploitation.Replacement: Using alternatives to animal testing (e.g., in vitro models, computer simulations) whenever feasible.

Regulatory Science and Drug Development Pathways

The development of this compound followed a structured pathway overseen by regulatory agencies such as the U.S. Food and Drug Administration (FDA). fda.gov This process is designed to ensure that new drugs are both safe and effective for their intended use. fda.gov Carteolol was patented in 1972 and approved for medical use in 1980, with a specific FDA approval noted in 1988. wikipedia.orgnih.govdrugcentral.org

The typical drug development process that this compound would have undergone includes several key stages: fda.govemmainternational.comsofpromed.com

Discovery and Preclinical Research: This initial phase involves laboratory research and extensive animal testing to determine the compound's basic safety profile and mechanism of action. duchenne.comfda.gov These studies provide the foundational data required to justify moving to human trials. emmainternational.com

Investigational New Drug (IND) Application: Before clinical trials can begin, a comprehensive IND application is submitted to the regulatory authority. This application includes all data from preclinical studies, the drug's composition and manufacturing details, and the proposed plan for human testing. duchenne.com

Clinical Trials: This phase is conducted in humans and is typically divided into three sequential phases:

Phase I: The drug is tested in a small group of healthy volunteers to evaluate its safety, determine a safe dosage range, and identify side effects.

Phase II: The drug is administered to a larger group of people who have the condition it is intended to treat (e.g., glaucoma) to assess its effectiveness and further evaluate its safety.

Phase III: The drug is given to even larger groups of people to confirm its effectiveness, monitor side effects, compare it to commonly used treatments, and collect information that will allow the drug to be used safely.

New Drug Application (NDA): After successful completion of all three phases of clinical trials, the manufacturer submits an NDA to the FDA. emmainternational.com The NDA contains all the information from both preclinical and clinical studies. A team of FDA experts, including physicians, statisticians, and chemists, conducts a thorough review of the data to determine if the drug's benefits outweigh its risks. fda.gov

Approval: If the FDA determines that the drug is safe and effective, it will grant approval for the drug to be marketed for specific indications. fda.gov

The following table outlines the standard drug development pathway.

PhasePrimary ObjectiveTypical Number of Participants
PreclinicalAssess initial safety and biological activity in animals.N/A (Laboratory and animal studies)
Phase IDetermine safety and dosage in a small group of healthy volunteers.20-100
Phase IIEvaluate effectiveness and look for side effects in a larger group of patients.100-500
Phase IIIConfirm effectiveness, monitor adverse reactions from long-term use in a large, diverse population.1,000-5,000+
FDA Review / ApprovalThorough review of all submitted data to assess the drug's risk-benefit profile.N/A

Post-Market Surveillance and Real-World Evidence

The regulatory oversight of this compound did not end with its initial approval. Post-market surveillance, also known as Phase IV clinical trials, is a critical component of ensuring the long-term safety and effectiveness of a drug once it is available to the general public. fda.gov

Post-Market Surveillance: Clinical trials for new drug applications are conducted in controlled environments with specific patient populations. nih.gov Post-market surveillance is essential for monitoring the drug's performance in a broader, more diverse patient population and under real-world conditions. nih.govnih.gov This ongoing monitoring can identify rare or long-term adverse effects that may not have been apparent in earlier clinical trials. researchgate.net Regulatory agencies rely on various data sources for this surveillance, including mandatory reporting from manufacturers and voluntary reports from healthcare professionals and patients. ophthalmologytimes.com For ophthalmic drugs like this compound, this surveillance would focus on long-term ocular and systemic effects. dovepress.com

Real-World Evidence (RWE): In recent years, there has been a growing emphasis on the use of Real-World Evidence (RWE) to complement the data from traditional randomized controlled trials (RCTs). ophthalmologytimes.com RWE is derived from the analysis of real-world data (RWD), which are collected from a variety of sources, including electronic health records, medical claims databases, and patient registries. modernretina.com

In the field of ophthalmology, RWE is becoming increasingly valuable for understanding treatment outcomes in routine clinical practice, which can sometimes differ from the highly controlled environment of an RCT. ophthalmologytimes.commodernretina.com For a well-established drug like this compound, RWE can provide ongoing insights into its effectiveness, patient adherence, and safety profile across different patient demographics and in the presence of comorbidities. retinai.com This type of evidence can help clinicians make more informed treatment decisions and can also be used by regulatory bodies to continue to monitor a drug's risk-benefit profile over its entire lifecycle. ophthalmologytimes.comrealworlddatasummit.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended to verify the purity and identity of Carteolol Hydrochloride?

  • Methodological Answer :

  • Perform clarity and color tests by dissolving 1.0 g in 30 mL water; a clear, colorless solution confirms absence of impurities .
  • Use Reinecke salt TS to form a light red precipitate, confirming structural specificity .
  • Apply thin-layer chromatography (TLC) with silica gel plates and a chloroform-methanol-ammonia mobile phase to detect related substances (limit: ≤0.2% impurities) .
  • Validate chloride content via qualitative tests (e.g., silver nitrate reaction) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Adhere to GHS Category 4 guidelines (acute oral toxicity). Use PPE, including gloves and eye protection, and ensure proper ventilation .
  • For spills, neutralize with dry powder or CO₂ extinguishers. For exposure, rinse eyes with water for 15 minutes and seek medical attention .

Q. How are standard physicochemical properties of this compound assessed?

  • Methodological Answer :

  • Loss on drying : Heat 1 g at 105°C for 3 hours; ≤0.5% mass loss indicates low moisture content .
  • Residue on ignition : Incinerate 1 g; ≤0.10% residue confirms inorganic impurity limits .
  • UV-Vis spectrophotometry : Compare absorption spectra (1:100,000 solution) to reference standards for identity validation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antioxidant effects of this compound on UV-induced oxidative stress?

  • Methodological Answer :

  • Cell culture model : Use lens epithelial cells (LECs) exposed to UVB (100–400 mJ/cm²). Pre-treat cells with this compound (10⁻⁵–10⁻³ M) for 30 minutes .
  • ROS measurement : Quantify intracellular reactive oxygen species (ROS) using 2',7'-dichlorodihydrofluorescein diacetate fluorescence at 30 minutes post-exposure .
  • Viability assessment : Count viable cells 15 hours post-UVB exposure via trypan blue exclusion or MTT assays .

Q. How can contradictory findings on this compound’s antioxidant efficacy across studies be resolved?

  • Methodological Answer :

  • Cell-type specificity : Compare results across models (e.g., LECs vs. retinal ganglion cells), as antioxidant effects vary by tissue .
  • Dose optimization : Validate concentrations in vivo; topical application achieves ~2.46 mM in aqueous humor, but lens concentrations may be lower .
  • Mechanistic studies : Investigate β-adrenergic receptor-independent pathways (e.g., direct ROS scavenging) using receptor-blocking controls .

Q. What methodological considerations are critical when extrapolating in vitro antioxidant data to in vivo models?

  • Methodological Answer :

  • Pharmacokinetic modeling : Estimate tissue-specific concentrations using HPLC or mass spectrometry after topical administration .
  • Long-term studies : Use chronic UV exposure models in animals to simulate cataract progression, paired with histopathological analysis .
  • Negative controls : Include untreated and vehicle-treated groups to isolate drug effects from experimental artifacts .

Q. How should researchers optimize dose ranges for studying this compound’s cellular effects?

  • Methodological Answer :

  • Log-scale dilution series : Test 10⁻⁵–10⁻³ M to capture threshold effects (e.g., ROS inhibition significant only at 10⁻³ M) .
  • Time-course experiments : Assess pre-treatment duration (e.g., 15–60 minutes) to determine optimal exposure timing .
  • Synergistic assays : Combine with other antioxidants (e.g., ascorbic acid) to evaluate additive or antagonistic interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.